1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
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Overview
Description
1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a unique structure combining an imidazo[1,2-b]pyrazole core with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
1H-imidazo[1,2-a]pyridine: Shares the imidazo core but has a different arrangement of nitrogen atoms, leading to distinct chemical properties.
2-(pyridin-2-yl)imidazo[1,2-a]pyrimidine: Combines pyridine and imidazo rings but with a pyrimidine core, offering unique reactivity and applications.
Uniqueness
1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole stands out due to its specific combination of structural elements, which confer unique chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and development .
Properties
Molecular Formula |
C13H14N4 |
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Molecular Weight |
226.28 g/mol |
IUPAC Name |
1-propan-2-yl-6-pyridin-2-ylimidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C13H14N4/c1-10(2)16-7-8-17-13(16)9-12(15-17)11-5-3-4-6-14-11/h3-10H,1-2H3 |
InChI Key |
AYPFNAFRRFGNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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